Methane, dinitrofluoro-
Description
However, based on nomenclature conventions, it would theoretically consist of a methane core substituted with two nitro (-NO₂) groups and one fluorine atom. Such a structure would place it within the broader family of halogenated and nitro-substituted methane derivatives. This article will focus on these structurally or functionally analogous compounds to infer comparisons .
Properties
CAS No. |
7182-87-8 |
|---|---|
Molecular Formula |
CHFN2O4 |
Molecular Weight |
124.03 g/mol |
IUPAC Name |
fluoro(dinitro)methane |
InChI |
InChI=1S/CHFN2O4/c2-1(3(5)6)4(7)8/h1H |
InChI Key |
UVWILGLWOOQUJD-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 2,4-Dinitrofluorobenzene (DNFB)
- Structure : A benzene ring with nitro groups at positions 2 and 4 and a fluorine at position 1.
- Synthesis : Produced via nucleophilic aromatic substitution, as in , where 2,4-dinitrofluorobenzene reacts with amines in DMF .
- Applications :
- Hazards : Explosive risks during distillation under reduced pressure ().
(b) Halogenated Methanes
lists several regulated halogenated methanes, including:
- Methane, chloro- (CAS 74-87-3): A simple chlorinated methane used as a refrigerant.
- Methane, trichlorofluoro- (Freon 11, CAS 75-69-4): A chlorofluorocarbon (CFC) with historical use in refrigeration.
- Methane, dibromodifluoro- (CAS 75-61-6): A brominated/fluorinated methane used in fire suppression ().
| Property | 2,4-Dinitrofluorobenzene | Methane, Trichlorofluoro- | Methane, Dibromodifluoro- |
|---|---|---|---|
| Formula | C₆H₃F(NO₂)₂ | CCl₃F | CBr₂F₂ |
| Molecular Weight | 186.10 g/mol | 137.37 g/mol | 209.82 g/mol |
| CAS Number | 1493-27-2 | 75-69-4 | 75-61-6 |
| Applications | HPLC derivatization, GC | Refrigerant (historical) | Fire suppressant (Halon) |
| Hazards | Explosive decomposition | Ozone depletion | High toxicity |
(c) Fluorinated Methoxy Methanes
Reactivity and Stability
- Nitro Groups : In 2,4-dinitrofluorobenzene, nitro groups increase electrophilicity, enabling reactions with nucleophiles (e.g., amines in ). Methane derivatives with nitro groups would likely exhibit similar reactivity but with reduced stability due to the smaller methane core.
- Halogen Substitution : Fluorine in methane derivatives (e.g., trichlorofluoro-) enhances stability and reduces flammability but contributes to environmental persistence ().
Q & A
Q. What experimental design optimizes dinitrofluoro derivative yields in aromatic substitution reactions?
- Methodological Answer : Apply a fractional factorial design ( ) to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (amine: DNFB ratio). Use ANOVA to identify significant factors. For example, DMF increases polarity, accelerating reaction rates, while excess amine (1.2:1 molar ratio) minimizes side products. Confirm via LC-MS kinetic monitoring .
Q. How do solvent effects influence the reactivity of dinitrofluoro compounds in peptide tagging?
- Methodological Answer : Solvent polarity impacts nucleophilic attack efficiency. In peptide tagging (), use DMSO to solubilize hydrophobic peptides and enhance amino group accessibility. Compare reaction rates in aprotic (acetonitrile) vs. polar protic (methanol) solvents via stopped-flow UV kinetics. Optimize using a response surface methodology (RSM) to balance solubility and reactivity .
Data Analysis & Computational Questions
Q. How can computational models predict dinitrofluoro compound stability under varying pH conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, pH 2–12) using AMBER or GROMACS. Calculate pKa via COSMO-RS to assess nitro group protonation. Validate with experimental UV-Vis titration curves (e.g., absorbance shifts at 350 nm for deprotonated nitro groups) .
Q. What statistical approaches address variability in toxicity assays for dinitrofluoro compounds?
- Methodological Answer : Use hierarchical clustering ( ) to group toxicity endpoints (e.g., hepatic vs. renal effects). Apply nonlinear regression to dose-response data, reporting EC₅₀ values with 95% confidence intervals. For in vitro assays (e.g., MTT), normalize to controls and use Grubbs’ test to exclude outliers .
Safety & Environmental Impact
Q. What degradation pathways minimize environmental persistence of dinitrofluoro compounds?
Q. How can lab-scale explosion risks during dinitrofluoro compound synthesis be mitigated?
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